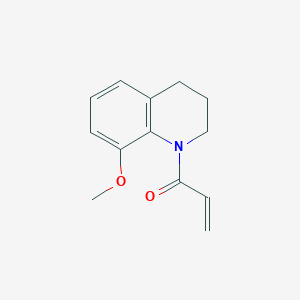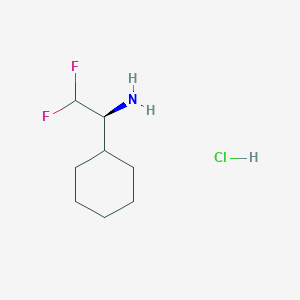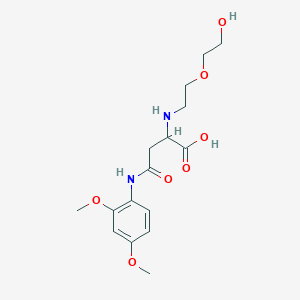
1-(8-méthoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-én-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline derivatives have been used since ancient times . They display a broad range of biological activities such as anticytotoxic, antimicrobial, anti-tubercular, and anti-malarial .
Synthesis Analysis
Quinoline-based chalcones containing 1,2,3-triazole moiety were synthesized . A series of novel pyrazolo [3,4-b]-quinoline with N -alkyl derivatives were designed and synthesized in a simple route by treating 2-chloroquinoline derivative with phenylhydrazine in presence of 1-pentanol followed by N -alkylation in the presence of sodium carbonate .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The molecular geometry and vibrational frequencies (FT-IR) of these compounds have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data .
Chemical Reactions Analysis
Quinoline-based chalcones containing 1,2,3-triazole moiety were synthesized . A series of novel pyrazolo [3,4-b]-quinoline with N -alkyl derivatives were designed and synthesized in a simple route by treating 2-chloroquinoline derivative with phenylhydrazine in presence of 1-pentanol followed by N -alkylation in the presence of sodium carbonate .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized by FT-IR, UV–visible, 1 H NMR, HRMS techniques . The HOMO–LUMO energy gap, experimentally and theoretically calculated, are nearly the same .
Applications De Recherche Scientifique
Études de chimioprotéomique et de ligabilité
- Application: Il sert d'outil précieux pour les études de chimioprotéomique, permettant aux chercheurs d'explorer les interactions protéine-ligand. Plus précisément :
Dérivés de produits naturels
- Application: Il a été isolé à partir de sources extrêmophiles et peut avoir un potentiel en tant que produit naturel aux propriétés bioactives .
Activité anti-oomycète
Mécanisme D'action
Target of action
Compounds similar to “1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one”, such as 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one, are known to be cysteine-reactive small-molecule fragments . They are used for chemoproteomic and ligandability studies for both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .
Mode of action
These compounds can be used alone in fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation .
Biochemical pathways
Similar compounds are used in proteomic ligandability assessment, which involves the study of the proteome-wide potential for reversible covalency at cysteine .
Result of action
Similar compounds have been used to degrade nuclear proteins by engaging dcaf16 .
Orientations Futures
Future studies could focus on the synthesis and characterization of “1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one” and its derivatives, as well as an exploration of their potential biological activities. Given the wide range of activities exhibited by quinoline derivatives, this compound could have interesting properties worth investigating .
Propriétés
IUPAC Name |
1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-12(15)14-9-5-7-10-6-4-8-11(16-2)13(10)14/h3-4,6,8H,1,5,7,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCDDPNYAGWAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N(CCC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2560622.png)

![4-tert-butyl-N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2560625.png)
![methyl 3-[(Z)-(dimethylamino)methylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B2560627.png)
![2-(((6-Bromo-3-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole](/img/structure/B2560629.png)
![3-Phenyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2560630.png)
![N-[(4-methoxyphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2560634.png)



